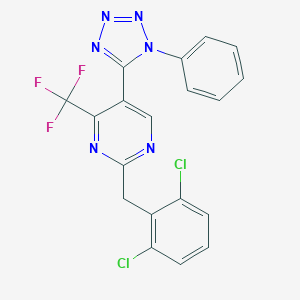![molecular formula C21H25N3O3 B214945 2-[(3-methylbenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B214945.png)
2-[(3-methylbenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-methylbenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that is used in the treatment of various types of cancer. Sorafenib was first approved for the treatment of advanced renal cell carcinoma in 2005 and has since been approved for the treatment of hepatocellular carcinoma and thyroid cancer.
作用机制
Sorafenib inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. This pathway is important for the growth and survival of cancer cells. By inhibiting RAF kinases, Sorafenib blocks the activation of downstream signaling pathways that promote cancer cell growth and survival. Sorafenib also inhibits the activity of VEGFR-2 and PDGFR-β, which are involved in angiogenesis. By inhibiting angiogenesis, Sorafenib prevents the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells, induce apoptosis in cancer cells, and inhibit angiogenesis. Sorafenib has also been shown to have anti-inflammatory effects and to modulate the immune system.
实验室实验的优点和局限性
Sorafenib has several advantages for lab experiments. It is a small molecule drug that is easy to synthesize and can be easily administered to cells or animals. Sorafenib has also been extensively studied, and its mechanism of action is well understood. However, Sorafenib also has several limitations for lab experiments. It is a potent inhibitor of several kinases, which can lead to off-target effects. Sorafenib also has poor solubility in water, which can make it difficult to administer to cells or animals.
未来方向
There are several future directions for the study of Sorafenib. One direction is the development of new Sorafenib analogs that have improved pharmacokinetic properties and fewer off-target effects. Another direction is the study of Sorafenib in combination with other drugs for the treatment of cancer. Sorafenib has been shown to enhance the efficacy of several chemotherapy drugs, and the combination of Sorafenib with other targeted therapies may have synergistic effects. Finally, the study of Sorafenib in other diseases, such as inflammatory diseases and autoimmune diseases, may provide new insights into its mechanism of action and potential therapeutic uses.
合成方法
The synthesis of Sorafenib involves the condensation of 4-chloro-3-nitrobenzoic acid with 3-amino-4-methylbenzoic acid to form 4-chloro-3-nitro-5-(4-methyl-2-sulfonamidophenyl)benzoic acid. This compound is then reduced with iron powder and acetic acid to form 4-chloro-3-amino-5-(4-methyl-2-sulfonamidophenyl)benzoic acid. The final step involves the condensation of this compound with 2-(4-morpholinyl)ethylamine to form Sorafenib.
科学研究应用
Sorafenib has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of several kinases that are involved in the growth and survival of cancer cells, including RAF kinases, VEGFR-2, and PDGFR-β. Sorafenib has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
属性
产品名称 |
2-[(3-methylbenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide |
|---|---|
分子式 |
C21H25N3O3 |
分子量 |
367.4 g/mol |
IUPAC 名称 |
2-[(3-methylbenzoyl)amino]-N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C21H25N3O3/c1-16-5-4-6-17(15-16)20(25)23-19-8-3-2-7-18(19)21(26)22-9-10-24-11-13-27-14-12-24/h2-8,15H,9-14H2,1H3,(H,22,26)(H,23,25) |
InChI 键 |
KBRAOPPMPUUAFN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NCCN3CCOCC3 |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NCCN3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dimethyl 4-[2-chloro-2-(4-fluorophenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B214862.png)
![1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole](/img/structure/B214863.png)
![5-[5-(2-chlorophenyl)-4-isoxazolyl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214864.png)
![5-[5-(2-fluorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B214865.png)
![2-(2,6-dichlorobenzyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214868.png)


![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B214871.png)

![N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine](/img/structure/B214876.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214878.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B214879.png)
![3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine](/img/structure/B214880.png)
![4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine](/img/structure/B214882.png)